molecular formula C8H7F4NO B13590682 o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

Cat. No.: B13590682
M. Wt: 209.14 g/mol
InChI Key: YHPIICAIUUDSPJ-UHFFFAOYSA-N
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Description

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted at the ortho position with both fluorine and a trifluoromethyl group. The hydroxylamine (-NHOH) moiety confers unique reactivity, such as participation in redox reactions and nucleophilic additions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

O-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H7F4NO/c9-7-2-5(4-14-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2

InChI Key

YHPIICAIUUDSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CON

Origin of Product

United States

Preparation Methods

Activation of 3-Fluoro-5-(trifluoromethyl)benzoic Acid

The carboxylic acid group of 3-fluoro-5-(trifluoromethyl)benzoic acid is commonly converted to a more reactive intermediate such as an acyl chloride or ester to facilitate subsequent nucleophilic substitution reactions.

  • Acyl chloride formation: Treatment with reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Esterification: Conversion to methyl or ethyl esters using alcohols and acid catalysts.

The key step involves the introduction of the hydroxylamine group via nucleophilic substitution on the activated aromatic intermediate.

  • Reaction of the acyl chloride or ester with hydroxylamine or hydroxylamine salts under controlled pH and temperature conditions.
  • Use of protecting groups on hydroxylamine (e.g., O-protected hydroxylamines) to prevent side reactions.
  • Alternative approach involves the reaction of benzyl halides with hydroxylamine to form benzyl hydroxylamines.

Use of Novel Intermediates and Decarboxylation

According to a detailed patent (EP 3386955 B1), the process includes:

  • Preparation of intermediate compounds such as malonic acid half esters and cyanide derivatives.
  • Sequential reactions involving hydrolysis, decarboxylation, and coupling steps.
  • Use of bases and coupling reagents to facilitate formation of the hydroxylamine derivative.
  • Reaction sequences can be performed in different orders depending on the specific intermediates used.

The patent describes four main synthetic schemes (Schemes 1 to 4), with alternative routes (Scheme 3*), providing flexibility in synthesis depending on available starting materials and desired salt forms.

Protection and Deprotection Steps

  • Protection of hydroxylamine or carboxyl groups as esters or carbamates to improve stability during synthesis.
  • Deprotection under mild acidic or basic conditions to yield the free hydroxylamine.
  • Optional introduction of alkyl groups (e.g., ethyl) on the hydroxylamine nitrogen to modify properties.

Reaction Conditions and Optimization

  • Reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature control is critical; many steps require cooling (0–5 °C) or controlled heating (room temperature to 80 °C).
  • Solvents such as dichloromethane, tetrahydrofuran, or ethanol are commonly used.
  • Bases like triethylamine or sodium hydride may be employed to facilitate nucleophilic substitution.
  • Purification involves crystallization or chromatographic techniques to achieve high purity.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate
1 Activation of carboxylic acid 3-Fluoro-5-(trifluoromethyl)benzoic acid Thionyl chloride or oxalyl chloride, solvent Acyl chloride or ester
2 Nucleophilic substitution Acyl chloride or ester Hydroxylamine or protected hydroxylamine salts Benzyl hydroxylamine intermediate
3 Coupling and decarboxylation Malonic acid half ester derivatives Base, coupling reagents, controlled temperature Hydroxylamine derivative
4 Protection/deprotection Hydroxylamine intermediate Acidic or basic conditions Final hydroxylamine compound or salt form

Research Findings and Advantages

  • The described synthetic routes provide high regioselectivity and yield for the target hydroxylamine compound.
  • Use of fluorinated intermediates enhances the pharmacological properties of the final compound.
  • The modular approach allows for adaptation to different scales and salt forms.
  • Protection strategies minimize side reactions and improve overall purity.
  • The process is supported by patent literature indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The hydroxylamine group can participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl and Halogen Substituents

O-{1-[3-Chloro-4-(difluoromethoxy)phenyl]ethyl}hydroxylamine (CAS 2229581-96-6)
  • Structural Differences : The chloro and difluoromethoxy substituents contrast with the target compound’s fluoro and trifluoromethyl groups.
  • Steric Impact : The ortho-trifluoromethyl group in the target compound introduces greater steric hindrance compared to the para-substituted difluoromethoxy group in this analog.
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 478030-57-8)
  • Functional Group Variation : Replaces hydroxylamine with an oxadiazole-carboxylic acid system.
  • Bioactivity Implications: Oxadiazoles are known for antimicrobial and anti-inflammatory properties, while hydroxylamines may exhibit pesticidal activity due to redox reactivity .
  • Similarity Score : Structural similarity (0.99) suggests comparable aromatic substitution patterns but divergent functional group chemistry .

Substituent Position and Electronic Effects

  • Meta vs.
  • Ortho-Fluoro Influence: The ortho-fluoro substituent in the target compound may enhance intramolecular hydrogen bonding with the hydroxylamine group, stabilizing the molecule compared to non-fluorinated analogs like 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 944896-51-9) .

Biological Activity

The compound o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, emphasizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H9F4N1O
  • Molecular Weight : 239.18 g/mol

This compound features a hydroxylamine functional group attached to a phenyl ring substituted with both fluorine and trifluoromethyl groups, which significantly influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, research on related trifluoromethyl phenyl derivatives has demonstrated their ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown significant inhibition of cancer cell lines such as HepG2 and A431, with IC50 values indicating their potency compared to standard chemotherapeutic agents like Doxorubicin .
  • Mechanisms of Action :
    • STAT3 Pathway Inhibition : Some derivatives have been shown to inhibit the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .
    • Regulation of Apoptosis-Related Genes : Treatment with these compounds often results in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, enhancing cell death in malignant tissues .

Antimicrobial Activity

In addition to anticancer effects, compounds containing trifluoromethyl groups have also demonstrated antimicrobial properties:

  • Minimum Inhibitory Concentrations (MICs) : A study reported MIC values for related compounds against various bacterial strains, indicating effective antibacterial activity. For example, certain derivatives exhibited MIC values as low as 4.88 µg/mL against E. coli .

Study 1: Anticancer Activity in Liver Tumors

A study investigated the effects of a related compound on liver tumor growth in vivo. The results indicated that administration at a dose of 5 mg/kg significantly inhibited tumor progression through modulation of the HNF 4α pathway and STAT3 signaling .

Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing urea derivatives with trifluoromethyl substitutions. These compounds were tested against various cancer cell lines, revealing IC50 values that surpassed those of conventional treatments .

Research Findings Summary Table

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAnticancer22.4 (PACA2)STAT3 Inhibition, Apoptosis Induction
Related Trifluoromethyl CompoundAntimicrobial4.88 (E. coli)Disruption of Bacterial Cell Wall
NHDC (Naphthofuran derivative)Anticancer44.4 (PACA2)HNF 4α Activation, STAT3 Inhibition

Q & A

Basic: What are the recommended synthetic routes for o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the benzyl precursor via nucleophilic substitution or Friedel-Crafts alkylation of 3-fluoro-5-(trifluoromethyl)benzene derivatives.
  • Step 2: Introduction of the hydroxylamine group via reductive amination or oxime formation, often using hydroxylamine hydrochloride under controlled pH (e.g., NaHCO₃ buffer) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures >95% purity. Monitor reaction progress via TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water gradient) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Expected signals: δ 7.4–7.6 (aromatic protons), δ 4.2–4.5 (-CH₂- adjacent to hydroxylamine), δ 2.5–3.0 (exchangeable -NH-OH protons).
    • ¹⁹F NMR: Distinct peaks for -CF₃ (~δ -62 ppm) and aromatic fluorine (~δ -110 ppm) .
  • Mass Spectrometry: ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (calculated m/z ~278.1).
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry (if applicable), use single crystals grown via slow evaporation in DCM/hexane .

Advanced: How do electronic effects of the 3-fluoro and 5-trifluoromethyl substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Effects: The -CF₃ group deactivates the phenyl ring, directing electrophilic substitutions to the ortho and para positions. Fluorine’s inductive (-I) effect further stabilizes intermediates in SNAr reactions.
  • Reactivity in Pd-Catalyzed Couplings: Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand, Cs₂CO₃) for amination. The -CF₃ group may slow oxidative addition; elevated temperatures (80–100°C) improve yields .
  • Contradictions: Some studies report reduced yields in Suzuki-Miyaura couplings due to steric hindrance from -CF₃. Optimize with bulky ligands (SPhos) .

Advanced: What strategies resolve contradictory solubility and stability data in biological assays?

Answer:

  • Solubility Enhancement:
    • Use co-solvents (DMSO ≤10% v/v) or surfactants (Tween-80) for aqueous buffers.
    • Derivatize as a hydrochloride salt to improve polar solvent compatibility .
  • Stability Challenges:
    • pH Sensitivity: Store at pH 4–6 (acetate buffer) to prevent hydroxylamine oxidation.
    • Light Sensitivity: Conduct experiments under inert atmosphere (N₂/Ar) and amber glassware .
  • Validation: Compare LC-MS stability profiles (24-hour timepoints) across solvents .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to fluorinated-target proteins (e.g., kinases, GPCRs). The -CF₃ group often occupies hydrophobic pockets, while hydroxylamine forms H-bonds.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key parameters: RMSD <2 Å, binding free energy (ΔG) ≤-8 kcal/mol .
  • Contradictions: Discrepancies between in silico and in vitro IC₅₀ values may arise from solvation effects. Validate with SPR (surface plasmon resonance) for kinetic binding data .

Advanced: What analytical methods distinguish enantiomers if the compound exhibits chirality?

Answer:

  • Chiral HPLC: Use a Chiralpak IA-3 column (hexane/isopropanol 90:10, 1 mL/min). Retention times vary by 2–4 minutes for enantiomers .
  • Circular Dichroism (CD): Measure Cotton effects at 220–250 nm (amide/aryl transitions).
  • Synthesis of Chiral Derivatives: Introduce a chiral auxiliary (e.g., Mosher’s acid) for ¹H NMR splitting patterns .

Advanced: How do researchers address discrepancies in reported bioactivity across cell lines?

Answer:

  • Mechanistic Profiling: Perform target engagement assays (e.g., CETSA for thermal shift) to confirm direct binding vs. off-target effects .
  • Metabolic Stability: Compare hepatic microsomal half-lives (human vs. rodent) to explain species-specific activity .
  • Data Normalization: Use housekeeping genes (e.g., GAPDH) in qPCR or Western blot to control for cell viability .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity Mitigation: Wear nitrile gloves and PPE due to potential amine reactivity.
  • Waste Disposal: Quench hydroxylamine with aqueous FeSO₄ before disposal.
  • Storage: -20°C under desiccation; monitor for discoloration (yellowing indicates degradation) .

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